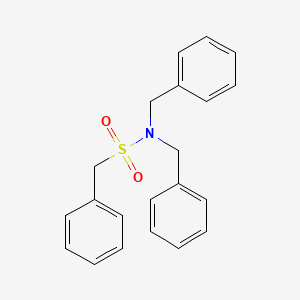

N,N-dibenzyl-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

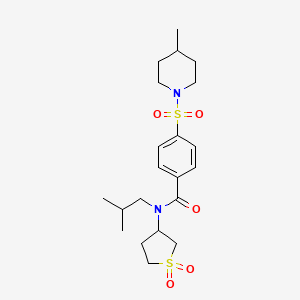

“N,N-dibenzyl-1-phenylmethanesulfonamide” is a chemical compound with the CAS Number: 346727-34-2. It has a molecular weight of 351.47 and its IUPAC name is N,N-dibenzyl (phenyl)methanesulfonamide . It appears as a white solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C21H21NO2S/c23-25 (24,18-21-14-8-3-9-15-21)22 (16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a white solid . It should be stored at 0-8 C .Scientific Research Applications

Chemical Reactions and Synthesis

N,N-dibenzyl-1-phenylmethanesulfonamide plays a role in various chemical reactions and synthesis processes. For instance, it is involved in reactions with amines. A study on the reaction of benzyl phenylmethanethiosulfinate with morpholine, a similar compound, resulted in the formation of dibenzyl trisulfide, among other products (Furukawa, Tsuiji, Kojima, & Hayashi, 1973). Additionally, this compound's derivatives, such as phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, demonstrate high reactivity, as shown by their alkylation of various compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).

Material Science and Corrosion Studies

In material science, especially in the study of corrosion, this compound-related compounds have been examined. A study involving dibenzyl disulfide, a related compound, explored its adsorption on metal surfaces, which is relevant for understanding its role in corrosion inhibition (Ohno, Uehara, & Aramaki, 1993).

Catalysis and Enantioselective Synthesis

The compound and its derivatives have been explored in the context of catalysis and enantioselective synthesis. For example, the use of cyclic N-(arylsulfonyl)amino acids as ligands in the synthesis of functionalized cyclopropanes, where this compound-related structures could be involved, has shown significant enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

Photoresist and Electron-Resist Materials

In the field of electronics, derivatives of this compound have been studied for their potential as photoresist and electron-resist materials. This application is crucial in the manufacturing of electronic components (Grishina, Tedoradze, & Krivenko, 1994).

Liquefaction of Coal

Additionally, this compound-related compounds have been examined in studies related to the liquefaction of coal, which is significant in the field of energy and fuel research (Olah & Husain, 1984).

Safety and Hazards

properties

IUPAC Name |

N,N-dibenzyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c23-25(24,18-21-14-8-3-9-15-21)22(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVXYMJXKKSOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)